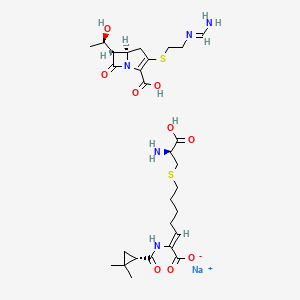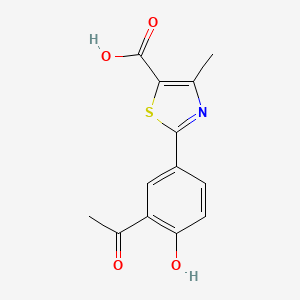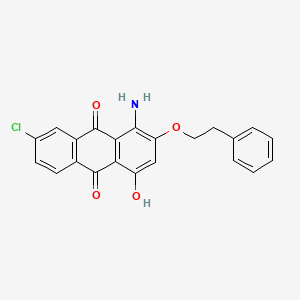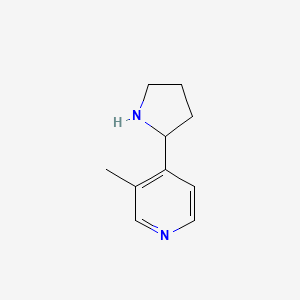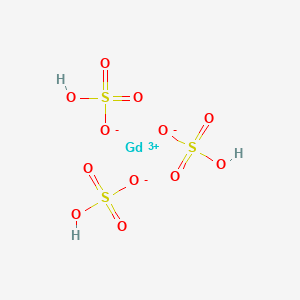
Gadolinium(III)hydrogensulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(III)hydrogensulfate is a chemical compound with the formula Gd(HSO₄)₃. It is a rare earth metal salt that features gadolinium in its +3 oxidation state, coordinated with hydrogensulfate anions. This compound is known for its unique crystal structure and significant applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium(III)hydrogensulfate can be synthesized by treating gadolinium(III) sulfate (Gd₂(SO₄)₃) with concentrated sulfuric acid (H₂SO₄) in closed vessels at elevated temperatures (around 200°C). The reaction yields moisture-sensitive crystals of Gd(HSO₄)₃ .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar laboratory procedures scaled up for industrial use. The key challenge in industrial production is managing the moisture sensitivity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium(III)hydrogensulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium in the +3 oxidation state is relatively stable, and the compound does not readily undergo oxidation or reduction under standard conditions.
Substitution Reactions: The hydrogensulfate anions can be substituted by other anions in solution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents are typically required to alter the oxidation state of gadolinium, though such reactions are not common for Gd(HSO₄)₃.
Substitution: Reactions with other sulfate salts or acids can lead to the exchange of hydrogensulfate anions.
Major Products:
Substitution Reactions: The major products depend on the substituting anion. For example, reacting Gd(HSO₄)₃ with sodium chloride (NaCl) could yield gadolinium(III) chloride (GdCl₃) and sodium hydrogensulfate (NaHSO₄).
Wissenschaftliche Forschungsanwendungen
Gadolinium(III)hydrogensulfate has several applications in scientific research:
Wirkmechanismus
The mechanism by which Gadolinium(III)hydrogensulfate exerts its effects is primarily related to its coordination chemistry. Gadolinium ions interact with various ligands, influencing their electronic and structural properties. In biological systems, gadolinium-based compounds can affect cellular processes by interacting with proteins and enzymes, though the exact pathways depend on the specific gadolinium compound used .
Vergleich Mit ähnlichen Verbindungen
- Gadolinium(III) chloride (GdCl₃)
- Gadolinium(III) nitrate (Gd(NO₃)₃)
- Gadolinium(III) hydroxide (Gd(OH)₃)
Comparison: Gadolinium(III)hydrogensulfate is unique due to its hydrogensulfate anions, which provide distinct coordination environments and reactivity compared to other gadolinium salts. For instance, Gadolinium(III) chloride and Gadolinium(III) nitrate are more commonly used in various applications, but they lack the specific structural features of Gd(HSO₄)₃ that make it interesting for crystallographic studies .
Eigenschaften
Molekularformel |
GdH3O12S3 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
gadolinium(3+);hydrogen sulfate |
InChI |
InChI=1S/Gd.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
VDVHJQJKABYJGH-UHFFFAOYSA-K |
Kanonische SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


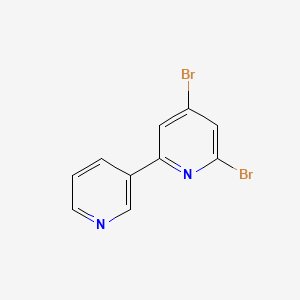
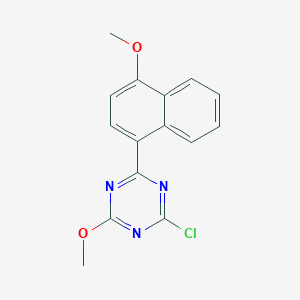
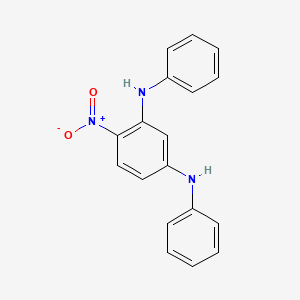
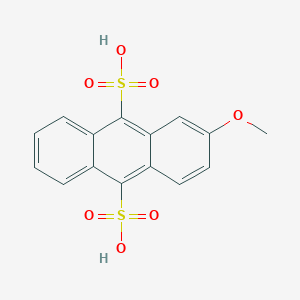
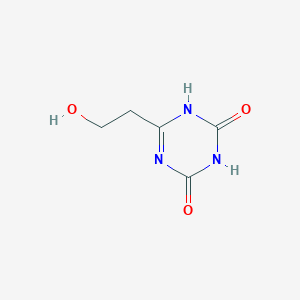
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
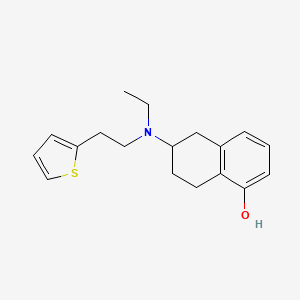

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
